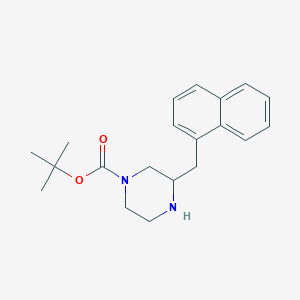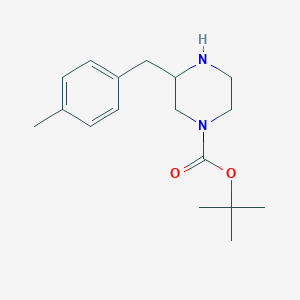
Tert-butyl 3-(4-methylbenzyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(4-Methyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-methyl-benzyl group and a tert-butyl ester group
Preparation Methods
The synthesis of ®-3-(4-Methyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine and 4-methyl-benzyl chloride.
Reaction Conditions: The piperazine is reacted with 4-methyl-benzyl chloride in the presence of a base, such as sodium hydroxide, to form the intermediate ®-3-(4-Methyl-benzyl)-piperazine.
Esterification: The intermediate is then subjected to esterification with tert-butyl chloroformate in the presence of a base, such as triethylamine, to yield the final product, ®-3-(4-Methyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
®-3-(4-Methyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced with other functional groups using appropriate nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the type of reaction and the specific conditions employed.
Scientific Research Applications
®-3-(4-Methyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-(4-Methyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
®-3-(4-Methyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
®-3-(4-Methyl-benzyl)-piperazine-1-carboxylic acid methyl ester: This compound has a methyl ester group instead of a tert-butyl ester group, which may affect its chemical properties and reactivity.
®-3-(4-Methyl-benzyl)-piperazine-1-carboxylic acid ethyl ester: Similar to the methyl ester derivative, this compound has an ethyl ester group, leading to differences in its physical and chemical properties.
®-3-(4-Methyl-benzyl)-piperazine-1-carboxylic acid isopropyl ester:
The uniqueness of ®-3-(4-Methyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester lies in its specific ester group, which can influence its stability, solubility, and overall chemical behavior.
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl 3-[(4-methylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-13-5-7-14(8-6-13)11-15-12-19(10-9-18-15)16(20)21-17(2,3)4/h5-8,15,18H,9-12H2,1-4H3 |
InChI Key |
CMOBAYCEXLJRNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CN(CCN2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[2-(4-Chlorophenyl)ethenyl]-4-nitrophenyl]-pentafluoro-lambda6-sulfane](/img/structure/B14858189.png)

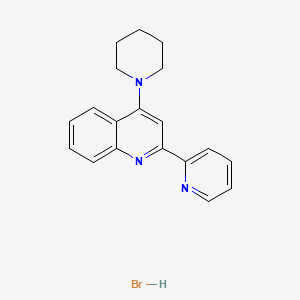
![(R)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate](/img/structure/B14858197.png)
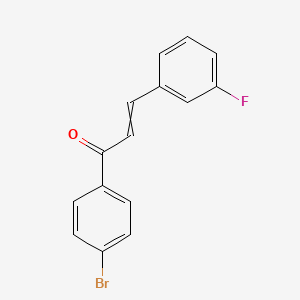
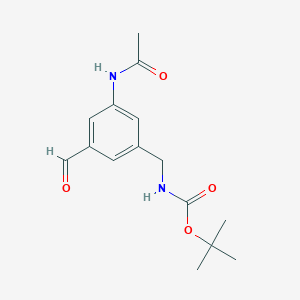
![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-(3,4,5-trimethoxyphenyl)but-2-enamide](/img/structure/B14858209.png)
![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14858219.png)
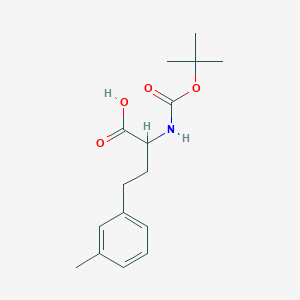
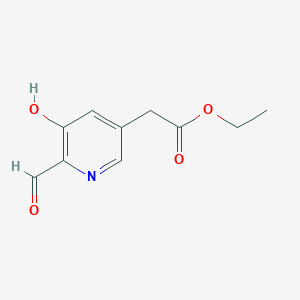
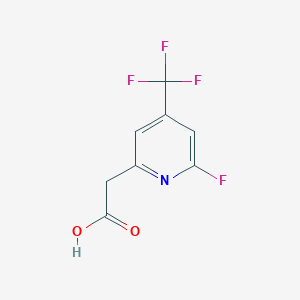

![methyl (2R)-3-methyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate](/img/structure/B14858254.png)
